molecular formula C6H8N2O B11777859 3-Methyl-1H-pyrrole-2-carboxamide

3-Methyl-1H-pyrrole-2-carboxamide

Cat. No.: B11777859
M. Wt: 124.14 g/mol
InChI Key: BYJXPNRBWXQJKM-UHFFFAOYSA-N
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Description

3-Methyl-1H-pyrrole-2-carboxamide is a heterocyclic organic compound with the molecular formula C6H8N2O It is a derivative of pyrrole, a five-membered aromatic ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1H-pyrrole-2-carboxamide typically involves the reaction of 3-methylpyrrole with a carboxylating agent. One common method is the reaction of 3-methylpyrrole with phosgene or its derivatives in the presence of a base, such as triethylamine, to form the corresponding carboxamide . Another approach involves the use of carbonyldiimidazole (CDI) as a carboxylating agent .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and optimized reaction conditions, such as temperature control and efficient mixing, can enhance the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1H-pyrrole-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, borane

    Substitution: Electrophiles such as halogens, sulfonyl chlorides

Major Products Formed

    Oxidation: N-oxides

    Reduction: Amines

    Substitution: Substituted pyrrole derivatives

Mechanism of Action

The mechanism of action of 3-Methyl-1H-pyrrole-2-carboxamide involves its interaction with molecular targets through hydrogen bonding and hydrophobic interactions. The carboxamide group can form hydrogen bonds with enzymes and receptors, modulating their activity. The pyrrole ring can participate in π-π stacking interactions with aromatic residues in proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-1H-pyrrole-2-carboxamide is unique due to the presence of both a methyl group and a carboxamide group on the pyrrole ring

Properties

IUPAC Name

3-methyl-1H-pyrrole-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c1-4-2-3-8-5(4)6(7)9/h2-3,8H,1H3,(H2,7,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYJXPNRBWXQJKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC=C1)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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